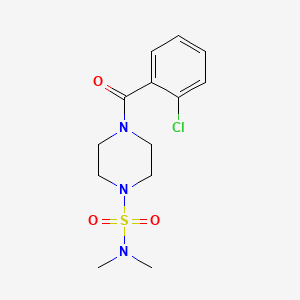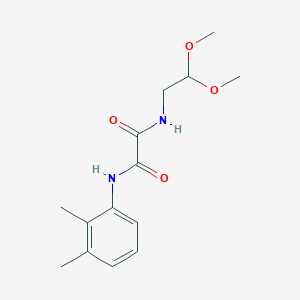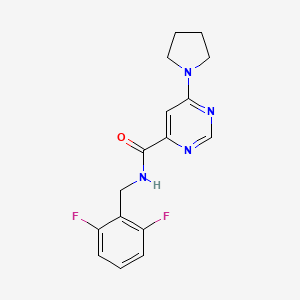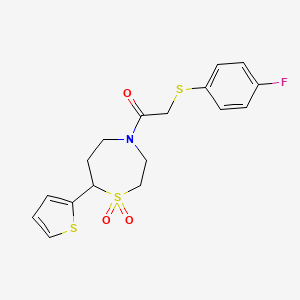![molecular formula C15H9BrN4S B2992458 6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 537017-15-5](/img/structure/B2992458.png)
6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a nitrogen-containing heterocyclic compound . It belongs to the class of 1,3,4-thiadiazoles, which have been extensively explored for their functional versatility in the field of medicine . This compound has shown promising anticancer activity against several cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation reaction between aryl (hetaryl) α-bromo ketones and commercially available thiocarbohydrazide . This is followed by treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters in the presence of trifluoroacetic acid under mild conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray diffraction crystallography . The structure of these compounds often includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving these compounds often start from the synthesis of 5-substituted 1,2,4-triazoles that contain reactive vicinal amino and mercapto groups . This is followed by the annulation of the thiadiazine ring by reacting the triazoles with α-halo ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR .Applications De Recherche Scientifique
Antimicrobial Activity
One area of research involves the synthesis of 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives, which have been characterized and tested for their efficacy as antimicrobials. These compounds have shown significant inhibition against various strains when compared to standard drugs, highlighting their potential as antimicrobial agents (Swamy et al., 2006).
Anticancer Activity
Another significant area of application is in anticancer research, where fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized and screened for anticancer activity. These compounds demonstrated moderate to good antiproliferative potency against various cancerous cell lines, indicating their potential as anticancer drugs (Chowrasia et al., 2017).
Enzyme Inhibition
Research also extends to enzyme inhibition, where novel series of 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles have been synthesized and investigated for their inhibitory activity against E. coli methionine aminopeptidase. Some of these compounds exhibited significant inhibitory activity, opening avenues for therapeutic applications (Li et al., 2010).
Protein Tyrosine Phosphatase 1B Inhibitors
Additionally, condensed-bicyclic triazolo-thiadiazoles have been synthesized as effective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), showing efficacy against human hepatoma cells and in animal models. These findings suggest the therapeutic potential of these compounds as drug-seeds for treating conditions mediated by PTP1B (Baburajeev et al., 2015).
Antioxidant Properties
Moreover, triazolo-thiadiazoles have been evaluated for their antioxidant properties, demonstrating potent antioxidant activity in various assays. This indicates their potential utility in developing treatments for oxidative stress-related diseases (Sunil et al., 2010).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound “6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is Shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product and is a highly promising therapeutic target .
Mode of Action
It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives can inhibit the activity of their target enzymes . This inhibition could lead to a disruption in the normal functioning of the target, resulting in the desired therapeutic effects.
Biochemical Pathways
The compound likely affects the shikimate pathway , which is responsible for the biosynthesis of chorismate . Chorismate is a precursor for the synthesis of aromatic amino acids and other aromatic compounds. By inhibiting shikimate dehydrogenase, the compound could disrupt this pathway and affect the production of these essential compounds.
Pharmacokinetics
Similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . These properties could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is likely a disruption in the normal functioning of the target enzyme, leading to a decrease in the production of chorismate and other downstream products . This could result in various molecular and cellular effects, depending on the specific role of these products in the organism.
Propriétés
IUPAC Name |
6-(4-bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4S/c16-12-8-6-11(7-9-12)14-19-20-13(17-18-15(20)21-14)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKWAYAKOVGOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2992376.png)
![9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2992377.png)

![(2S,3R,4R,5S,6R)-2-[[(2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-6-methyl-2-[(3R,6R,8S,10S,12S,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/no-structure.png)


![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2992386.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2992388.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2992391.png)


